1,10-Undecadiene-4,8-diol
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Overview
Description
1,10-Undecadiene-4,8-diol is an organic compound with the molecular formula C11H20O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hydrocarbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,10-Undecadiene-4,8-diol can be synthesized through several methods. One common approach involves the hydroxylation of alkenes. For instance, the dihydroxylation of 1,10-undecadiene using osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3) can yield this compound . Another method involves the acid-catalyzed hydrolysis of an epoxide derived from 1,10-undecadiene .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroxylation processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient conversion of starting materials to the desired diol .
Chemical Reactions Analysis
Types of Reactions: 1,10-Undecadiene-4,8-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Alkanes and other reduced hydrocarbons.
Substitution: Halides and other substituted derivatives.
Scientific Research Applications
1,10-Undecadiene-4,8-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,10-Undecadiene-4,8-diol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to various biochemical pathways and effects, depending on the specific context and application . For example, in oxidation reactions, the hydroxyl groups can donate electrons, facilitating the formation of carbonyl compounds .
Comparison with Similar Compounds
1,10-Decanediol: Similar in structure but with a shorter carbon chain.
1,10-Undecadiene: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
Uniqueness: 1,10-Undecadiene-4,8-diol is unique due to its dual hydroxyl groups and the presence of double bonds, which provide a versatile platform for various chemical modifications and applications .
Properties
CAS No. |
111512-38-0 |
---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
undeca-1,10-diene-4,8-diol |
InChI |
InChI=1S/C11H20O2/c1-3-6-10(12)8-5-9-11(13)7-4-2/h3-4,10-13H,1-2,5-9H2 |
InChI Key |
IHIJVPXYQKLUON-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CCCC(CC=C)O)O |
Origin of Product |
United States |
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